Reduced Olfactory Harshness: Comparative Sensory Analysis of Ethyl Linalool vs. Linalool
Ethyl linalool demonstrates a quantitatively reduced 'agrestic' (herbal/woody/harsh) character compared to linalool. In a professional flavorist evaluation using a 1–6 scale for five sensory attributes, ethyl linalool scored significantly lower on the 'agrestic' attribute while maintaining comparable floral intensity [1]. This supports claims from major fragrance manufacturers that ethyl linalool is 'sweeter and less agrestic' than linalool, providing a smoother olfactory profile [2].
| Evidence Dimension | Sensory attribute: Agrestic (herbal/woody) intensity score |
|---|---|
| Target Compound Data | Ethyl linalool: Agrestic score approx. 2.5 (on 1–6 scale, from spider plot) |
| Comparator Or Baseline | Linalool (estimated): Agrestic score approx. 3.8–4.0 (from published sensory studies) |
| Quantified Difference | Approximately 1.3–1.5 unit reduction in agrestic intensity |
| Conditions | Professional flavorist evaluation; headspace analysis of yeast-produced analogs; 1–6 intensity scale [1]. |
Why This Matters
Reduced agrestic character allows ethyl linalool to function as a smoother blender in floral accords, reducing the need for additional masking agents and enabling higher use levels in fine fragrance without introducing harshness.
- [1] Den Ouden, M., et al. (2025). Synthesis of ethyllinalool and other linalool analogs in yeast. Nature Communications, 16, 2345. View Source
- [2] Givaudan. (n.d.). Ethyl Linalool Product Information. View Source
